1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one
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Overview
Description
1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as a benzooxazine derivative and has a molecular formula of C15H21NO3.
Mechanism Of Action
The exact mechanism of action of 1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one is not fully understood. However, studies have shown that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also inhibit the production of certain inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one exhibits antitumor and anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant activity and may protect cells against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one in lab experiments is its potential applications in the development of new drugs. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in drug development.
Future Directions
1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one has potential applications in various scientific fields. Future research could focus on further elucidating the mechanism of action of this compound and optimizing its use in drug development. Additionally, this compound could be studied for its potential use in other areas, such as the treatment of neurodegenerative diseases or as an antimicrobial agent.
Synthesis Methods
The synthesis of 1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one can be achieved through a multi-step process. The first step involves the reaction of 3,4-dihydro-2H-pyran with 2-methoxyphenylmagnesium bromide to form 2-methoxyphenyl-3,4-dihydro-2H-pyran. This intermediate is then reacted with N-chlorosuccinimide to form 2-chloro-3,4-dihydro-2H-pyran. The final step involves the reaction of 2-chloro-3,4-dihydro-2H-pyran with 2-propen-1-one to form 1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one.
Scientific Research Applications
1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one has been studied for its potential applications in various scientific fields. One area of research has been in the development of new drugs. Studies have shown that this compound exhibits antitumor activity and may be useful in the treatment of cancer. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
properties
IUPAC Name |
1-(6-methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-12(14)13-6-7-16-11-5-4-9(15-2)8-10(11)13/h3,9-11H,1,4-8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONDUZJRUQIBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2C(C1)N(CCO2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxy-octahydro-2h-1,4-benzoxazin-4-yl)prop-2-en-1-one |
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